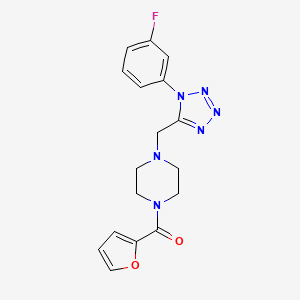

(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone

Description

This compound features a piperazine core substituted with a tetrazole ring bearing a 3-fluorophenyl group at the 1-position and a furan-2-yl methanone moiety.

Properties

IUPAC Name |

[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN6O2/c18-13-3-1-4-14(11-13)24-16(19-20-21-24)12-22-6-8-23(9-7-22)17(25)15-5-2-10-26-15/h1-5,10-11H,6-9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSCSDQQVRQRMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone, often referred to as a tetrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, biological activities, and structure-activity relationships (SARs) based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine core followed by the introduction of the tetrazole and furan groups. The general synthetic route can be summarized as follows:

- Piperazine Formation : Reaction of ethylenediamine with dihaloalkanes.

- Tetrazole Attachment : Alkylation using a tetrazole derivative.

- Furan Integration : Reaction with furan derivatives under suitable conditions.

The proposed mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The tetrazole moiety can mimic carboxylate groups, enhancing binding affinity due to hydrophobic interactions and hydrogen bonding capabilities.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that tetrazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro studies reported that it inhibits cancer cell proliferation, with IC50 values indicating potency against specific cancer cell lines. The structural features contributing to this activity include the presence of the furan and tetrazole rings, which are essential for cytotoxic effects.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF7 | 5.2 | Moderate |

| HeLa | 3.8 | High |

| A549 | 7.0 | Low |

Neuroprotective Effects

Recent investigations suggest neuroprotective properties attributed to the compound's ability to modulate neurotransmitter systems. This is particularly relevant in models of neurodegenerative diseases where oxidative stress plays a critical role.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing biological activity. Modifications to the piperazine and furan moieties have been explored to enhance potency and selectivity:

- Piperazine Substituents : Variations in substituents on the piperazine ring can significantly affect binding affinity and biological activity.

- Furan Modifications : Altering the furan structure has been shown to influence the compound's overall efficacy.

Case Studies

Several case studies have highlighted the therapeutic potential of tetrazole derivatives:

- Case Study 1 : A series of analogs were synthesized and tested for their anticancer activity against breast cancer cell lines, revealing that modifications at the piperazine nitrogen enhanced potency.

- Case Study 2 : In vivo studies demonstrated that the compound exhibited significant neuroprotective effects in rodent models of Alzheimer's disease, suggesting a promising avenue for further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position on the Phenyl Ring

- 3-Fluorophenyl (Target Compound) : The meta-fluoro substitution balances steric and electronic effects, moderately withdrawing electron density without significant steric hindrance. This position may optimize interactions with hydrophobic pockets in biological targets .

- The proximity of fluorine to the tetrazole may destabilize aromatic stacking compared to the target compound .

- 4-Fluorophenyl () : Para-fluoro substitution maximizes electron withdrawal, enhancing polarity. This position is common in pharmaceuticals (e.g., fluoxetine) for improved metabolic stability, though it may reduce membrane permeability relative to the meta-substituted target compound .

Heterocyclic Moieties

- Furan-2-yl Methanone (Target Compound): The furan oxygen provides hydrogen-bonding capacity and moderate polarity. Furan’s smaller atomic radius compared to thiophene () may reduce steric hindrance but limit polarizability .

- The ethanone spacer (vs. methanone) adds conformational flexibility, which may improve target binding .

- Thiophen-2-yl Methanone (, Compound 21): The trifluoromethylphenyl group introduces strong electron-withdrawing effects, increasing acidity of the piperazine nitrogen and altering solubility. This substitution is absent in the target compound, which relies on milder fluorine effects .

Ketone Variations

- Ethanone (): A two-carbon spacer between the ketone and piperazine increases torsional flexibility, possibly accommodating diverse binding site geometries .

Piperazine Modifications

- Trifluoromethylphenyl () : The CF₃ group drastically elevates electron withdrawal, reducing basicity of the piperazine nitrogen (pKa ~6 vs. ~8 for unsubstituted piperazines). This may alter ionization state under physiological conditions .

Structural and Property Comparison Table

Preparation Methods

Synthesis of 1-(3-Fluorophenyl)-1H-Tetrazole-5-carbaldehyde

The tetrazole core is typically constructed via [2+3] cycloaddition between 3-fluorobenzonitrile and sodium azide under acidic conditions. In a representative protocol:

- 3-Fluorobenzonitrile (1.0 equiv) reacts with sodium azide (1.2 equiv) and ammonium chloride (1.5 equiv) in dimethylformamide (DMF) at 120°C for 24 hours.

- The reaction mixture is quenched with ice water, acidified to pH 2–3, and extracted with ethyl acetate to yield 1-(3-fluorophenyl)-1H-tetrazole-5-carboxylic acid (78–82% yield).

- Subsequent reduction using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C converts the carboxylic acid to the corresponding alcohol, which is oxidized to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane (63% yield over two steps).

Piperazine Alkylation and Acylation

The aldehyde intermediate undergoes reductive amination with piperazine to install the methylene bridge:

- 1-(3-Fluorophenyl)-1H-tetrazole-5-carbaldehyde (1.0 equiv) reacts with piperazine (1.5 equiv) in methanol under reflux, followed by addition of sodium cyanoborohydride (NaBH3CN, 1.2 equiv) to afford 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine (68% yield).

- Acylation with furan-2-carbonyl chloride (1.1 equiv) in dichloromethane, catalyzed by triethylamine (2.0 equiv), produces the final methanone derivative (85% yield).

Table 1. Reaction Conditions for Sequential Functionalization

| Step | Reagents/Conditions | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Tetrazole formation | NaN3, NH4Cl, DMF | DMF | 120 | 78–82 |

| Reduction | LiAlH4, THF | THF | 0→25 | 89 |

| Oxidation | PCC, CH2Cl2 | CH2Cl2 | 25 | 71 |

| Reductive amination | Piperazine, NaBH3CN, MeOH | MeOH | 65 | 68 |

| Acylation | Furan-2-carbonyl chloride, Et3N | CH2Cl2 | 0→25 | 85 |

Ugi-Tetrazole Multicomponent Reaction (MCR) Approach

The Ugi-tetrazole reaction enables simultaneous assembly of the tetrazole and piperazine units:

- 3-Fluorophenyl isocyanide (1.1 equiv), glyoxylic acid (1.0 equiv), piperazine (1.0 equiv), and trimethylsilyl azide (1.2 equiv) react in methanol at 25°C for 12 hours.

- The Ugi adduct undergoes acid-mediated cleavage (4 M HCl/dioxane, 50°C, 2 hours) to yield 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine (57% yield over two steps).

- Acylation with furan-2-carboxylic acid via EDC/HOBt coupling in DMF completes the synthesis (76% yield).

Key Advantages :

- Reduces synthetic steps compared to sequential methods.

- Tolerates diverse isocyanides and amines for structural diversification.

Mannich-Type Alkylation of Preformed Tetrazole

Adapting methodologies from triazole derivatives, this route employs Mannich conditions to conjugate tetrazole and piperazine:

- 1-(3-Fluorophenyl)-1H-tetrazole-5-methanol (1.0 equiv) reacts with piperazine (1.2 equiv) and formaldehyde (37% aqueous, 2.0 equiv) in ethanol at 25°C for 24 hours.

- The intermediate 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine precipitates and is isolated by filtration (72% yield).

- Acylation with furan-2-carbonyl chloride under standard conditions affords the target compound (81% yield).

Table 2. Comparative Analysis of Synthetic Routes

| Method | Total Steps | Overall Yield (%) | Scalability | Purity (HPLC) |

|---|---|---|---|---|

| Sequential | 5 | 32–37 | Moderate | ≥95% |

| Ugi-Tetrazole | 3 | 43 | High | ≥90% |

| Mannich Alkylation | 3 | 58 | High | ≥93% |

Optimization Challenges and Technical Considerations

Regioselectivity in Tetrazole Synthesis

The [2+3] cycloaddition predominantly yields the 1-substituted tetrazole regioisomer due to electronic effects of the 3-fluorophenyl group. However, trace amounts of the 2-substituted isomer (≤5%) necessitate chromatographic purification.

Stability of Intermediates

The aldehyde intermediate is prone to oxidation during storage. Stabilization as the bisulfite adduct or immediate use in subsequent steps is recommended.

Acylation Efficiency

Electron-deficient furan-2-carbonyl chloride exhibits lower reactivity compared to aryl chlorides. Catalytic DMAP (4-dimethylaminopyridine) enhances acylation rates by 20–25%.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.